molecular formula C8H12O6 B6317359 (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99% CAS No. 67844-12-6

(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99%

Cat. No. B6317359
CAS RN: 67844-12-6
M. Wt: 204.18 g/mol
InChI Key: QDCLIEXYHDLWGC-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99% is a useful research compound. Its molecular formula is C8H12O6 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99% is 204.06338810 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, 97%, ee 99% including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid involves the protection of a diol followed by oxidation and carboxylation.

Starting Materials
2,2-dimethyl-1,3-dioxolane-4-methanol, Methanesulfonyl chloride, Triethylamine, Sodium bicarbonate, Sodium periodate, Sodium sulfite, Sodium hydroxide, Carbon dioxide, Methanol, Diethyl ether, Wate

Reaction
Protection of diol: 2,2-dimethyl-1,3-dioxolane-4-methanol is reacted with methanesulfonyl chloride and triethylamine in diethyl ether to form the mesylate intermediate. The mesylate intermediate is then treated with sodium bicarbonate in methanol to form the protected diol., Oxidation: The protected diol is oxidized with sodium periodate in water to form the corresponding dialdehyde., Carboxylation: The dialdehyde is reacted with sodium sulfite and sodium hydroxide in water to form the carboxylic acid. Carbon dioxide is bubbled through the reaction mixture to complete the carboxylation., Purification: The crude product is purified by recrystallization from methanol to obtain (4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a purity of 97% and an enantiomeric excess of 99%.

properties

IUPAC Name

(4S,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLIEXYHDLWGC-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

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